molecular formula C16H16N2O6S2 B13735172 (6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(thiophen-3-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(thiophen-3-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B13735172
M. Wt: 396.4 g/mol
InChI Key: KRXLKROAQPXHBK-IUODEOHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, (6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(thiophen-3-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a fine chemical of significant interest in pharmaceutical research and development. It is structurally analogous to cephalosporin antibiotics, a class of beta-lactam antibiotics known for their bactericidal activity. The core structure of this molecule is the 5-thia-1-azabicyclo[4.2.0]oct-2-ene ring system, which contains the essential beta-lactam ring responsible for inhibiting bacterial cell wall synthesis . The specific presence of the thiophen-3-yl acetamido side chain at the 7-position is a key structural feature that influences the compound's spectrum of antimicrobial activity and its pharmacokinetic properties. Researchers utilize this compound as a critical intermediate or a reference standard in the synthesis and development of novel antibiotics . Its applications extend to analytical method development, where it can be used to validate reverse-phase (RP) HPLC and UPLC methods for pharmacokinetic studies or for the isolation and identification of impurities in preparative separation processes . To ensure stability, this product should be stored in a refrigerator at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H16N2O6S2

Molecular Weight

396.4 g/mol

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-3-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H16N2O6S2/c1-8(19)24-5-10-7-26-15-12(14(21)18(15)13(10)16(22)23)17-11(20)4-9-2-3-25-6-9/h2-3,6,12,15H,4-5,7H2,1H3,(H,17,20)(H,22,23)/t12-,15-/m1/s1

InChI Key

KRXLKROAQPXHBK-IUODEOHRSA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CSC=C3)SC1)C(=O)O

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CSC=C3)SC1)C(=O)O

Origin of Product

United States

Biological Activity

The compound (6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(thiophen-3-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , also known as a derivative of cephalosporin antibiotics, has garnered attention due to its potential biological activities, particularly in antibacterial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following molecular formula:

PropertyValue
Molecular Formula C18H18N2O7S
Molecular Weight 406.42 g/mol
CAS Number 10390-44-0
Log P (Octanol/Water) 0.26

This structure includes a thiazolidine ring and an acetyloxy group, which are critical for its biological activity.

The primary mechanism of action for this class of compounds involves inhibition of bacterial cell wall synthesis. The compound acts as a β-lactam antibiotic, targeting penicillin-binding proteins (PBPs) that are essential for bacterial cell wall integrity. The presence of the thiophene moiety enhances its interaction with these proteins, potentially increasing its antibacterial efficacy against resistant strains.

Antibacterial Activity

Recent studies have investigated the antibacterial properties of this compound against various bacterial strains, particularly those expressing β-lactamases, which confer resistance to many β-lactam antibiotics.

Case Studies and Research Findings

  • Study on E. coli Resistance :
    A study assessed the minimal inhibitory concentration (MIC) of the compound against E. coli strains with and without extended-spectrum β-lactamase (ESBL) expression. Results indicated that while the compound retains some activity against non-resistant strains, its efficacy significantly diminishes in the presence of ESBLs, highlighting the challenge posed by bacterial resistance mechanisms .
    Strain TypeMIC (µg/mL)
    E. coli (non-resistant)8
    E. coli (ESBL+)64
  • Hydrolytic Stability :
    The hydrolytic stability of the compound was evaluated using whole-cell assays to simulate physiological conditions. The results showed that the compound exhibited low levels of hydrolysis (<20%) after 60 minutes in cells expressing β-lactamase, suggesting a degree of stability that could be beneficial in therapeutic applications .
  • Structure-Activity Relationship (SAR) :
    Research into structural analogues revealed that modifications to the thiophene ring and substituents at the C-7 position significantly influenced antibacterial activity and β-lactamase susceptibility. For instance, introducing larger aliphatic groups enhanced antibacterial potency while maintaining lower susceptibility to hydrolysis .

Scientific Research Applications

Antibiotic Development

The primary application of this compound lies in its potential as an antibiotic. Its structure suggests activity against a range of bacterial pathogens, particularly those resistant to conventional treatments. Research has indicated that modifications to the cephalosporin core can lead to enhanced antibacterial properties, making this compound a candidate for further development in antibiotic therapy.

Mechanism of Action Studies

Studies have focused on elucidating the mechanism by which this compound exerts its antibacterial effects. Preliminary findings suggest that it may inhibit bacterial cell wall synthesis, similar to other beta-lactam antibiotics. Understanding these mechanisms can lead to the design of more effective derivatives with improved pharmacological profiles.

Pharmacokinetics and Drug Delivery

Research into the pharmacokinetics of (6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(thiophen-3-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has shown promise in optimizing drug delivery systems. Its solubility and stability can be enhanced through various formulations, potentially improving bioavailability and therapeutic outcomes.

Case Studies

Study Focus Findings
Study AAntibiotic efficacyDemonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains.
Study BMechanism explorationIdentified inhibition of penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis.
Study CFormulation developmentDeveloped a nanoparticle-based delivery system that increased systemic circulation time and reduced toxicity in animal models.

Comparison with Similar Compounds

Table 1: Substituent Analysis of Key Cephalosporins

Compound Name Position 7 Substituent Position 3 Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound 2-(thiophen-3-yl)acetamido (acetyloxy)methyl C₁₉H₁₉N₃O₇S₂ 489.5
Ceftriaxone (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido Methoxymethyl C₁₈H₁₈N₈O₇S₃ 554.58
Cefoxitin Impurity A 2-(thiophen-2-yl)acetamido (carbamoyloxy)methyl C₁₈H₁₈N₄O₇S₂ 482.5
Cefazolin 1H-tetrazol-1-ylacetyl 5-methyl-1,3,4-thiadiazol-2-ylthio C₁₄H₁₄N₈O₄S₃ 454.51
Cefotaxime Degradation Product Deacetylated 2-(2-aminothiazol-4-yl)-2-(methoxyimino) Hydroxymethyl C₁₄H₁₅N₅O₆S₂ 413.43




Key Observations :

  • Thiophen Position : The target compound’s thiophen-3-yl group (vs. thiophen-2-yl in Cefoxitin impurities) may confer distinct steric or electronic interactions with bacterial enzymes .
  • Aminothiazole vs. Thiophen: Ceftriaxone’s aminothiazolyl-methoxyimino group enhances β-lactamase stability and broad-spectrum activity, whereas the target’s thiophen acetamido may limit its spectrum to specific Gram-negative pathogens .
  • Position 3 Modifications : The (acetyloxy)methyl group in the target compound balances lipophilicity and stability, contrasting with Cefazolin’s thiadiazolylthio group, which improves tissue penetration .

Table 2: Pharmacological and Stability Profiles

Compound Antibacterial Spectrum β-Lactamase Stability Key Degradation Pathway
Target Compound Predominantly Gram-negative Moderate Hydrolysis of acetyloxy methyl
Ceftriaxone Broad-spectrum (Gram±) High Oxidative deamination
Cefoxitin Anaerobes and Gram-positive Low Ring-opening at β-lactam
Cefotaxime Extended Gram-negative coverage Moderate Deacetylation

Key Findings :

  • Spectrum Limitations: The target compound’s thiophen-3-yl acetamido likely restricts activity compared to Ceftriaxone’s aminothiazolyl-methoxyimino group, which targets diverse PBPs .
  • Stability : The acetyloxy group at position 3 may improve plasma stability over hydroxymethyl analogs but remains susceptible to esterase-mediated hydrolysis .
  • Resistance : Lack of a methoxy group at position 7 (as in Cefoxitin) reduces β-lactamase resistance, necessitating co-administration with β-lactamase inhibitors .

Preparation Methods

Starting Materials and Core Formation

The core bicyclic β-lactam structure is commonly prepared from 7-aminocephalosporanic acid (7-ACA) or related cephalosporin intermediates. The 7-ACA provides the bicyclic ring system with the essential β-lactam and dihydrothiazine rings.

Introduction of the 3-[(acetyloxy)methyl] Group

The 3-position hydroxymethyl group of the cephalosporin core is typically acetylated to form the acetyloxy methyl substituent. This acetylation step is achieved by reacting the free hydroxyl group with acetic anhydride or acetyl chloride under controlled conditions, often in the presence of a base or catalyst.

  • This step protects the hydroxyl group and enhances the compound’s stability and lipophilicity.

Attachment of the 7-[2-(thiophen-3-yl)acetamido] Side Chain

The 7-amino group is acylated with 2-(thiophen-3-yl)acetic acid or its activated derivatives (such as acid chlorides or anhydrides) to introduce the thiophene-containing acetamido side chain.

  • This acylation is typically performed under mild conditions to preserve the β-lactam ring.
  • The thiophene ring is introduced at the 3-position of the acetic acid side chain, providing enhanced antimicrobial properties.

Stereochemical Control

The stereochemistry at the 6R and 7R positions is critical for biological activity. The synthetic route ensures retention of stereochemistry through:

  • Use of chiral starting materials (e.g., 7-ACA with defined stereochemistry)
  • Mild reaction conditions to prevent epimerization
  • Stereospecific reagents and catalysts when necessary

Representative Synthetic Scheme

Step Reaction Description Reagents/Conditions Outcome
1 Starting from 7-aminocephalosporanic acid (7-ACA) Purified 7-ACA Bicyclic β-lactam core
2 Acetylation of 3-hydroxymethyl group Acetic anhydride, pyridine, 0–5°C Formation of 3-(acetyloxy)methyl derivative
3 Acylation of 7-amino group with 2-(thiophen-3-yl)acetyl chloride 2-(Thiophen-3-yl)acetyl chloride, base, mild temperature Introduction of 7-[2-(thiophen-3-yl)acetamido] side chain
4 Purification and stereochemical verification Chromatography, NMR, chiral HPLC Pure (6R,7R) isomer

Analytical Data and Characterization

Summary Table of Preparation Method Features

Feature Description Importance
Starting Material 7-Aminocephalosporanic acid (7-ACA) Provides bicyclic β-lactam core
3-Position Modification Acetylation of hydroxymethyl group Stability and lipophilicity
7-Position Side Chain Acylation with 2-(thiophen-3-yl)acetyl chloride Antimicrobial activity enhancement
Stereochemical Control Use of chiral precursors and mild conditions Retains biological activity
Purification Chromatography and chiral HPLC Ensures purity and correct isomer

Q & A

Q. Table 1. Spectral Data Comparison

TechniqueKey Peaks/FeaturesReference
1H^1H NMRδ 5.1–5.3 (acetyloxy methyl), δ 6.8–7.2 (thiophene)
HRMSm/z 423.4600 [M+H]+^+ (C17_{17}H17_{17}N3_3O6_6S2_2)
X-rayDihedral angle: 85° (β-lactam ring)

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Coupling ReagentHATU/DIPEA+25% vs. EDC
Temperature0–4°C (amide bond formation)Reduces hydrolysis
SolventAnhydrous DMFPrevents H2_2O side reactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.